ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
Description
Ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a benzodiazole derivative featuring a sulfanyl-linked 2-methylphenoxyethyl side chain and an ethyl acetate ester group.
Properties
IUPAC Name |
ethyl 2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-19(23)14-22-17-10-6-5-9-16(17)21-20(22)26-13-12-25-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDLQBKLSNJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-methylphenoxy)acetate . This intermediate is then reacted with 2-mercaptoethylamine to introduce the thioether linkage, followed by cyclization with o-phenylenediamine to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Electrophilic Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzimidazoles, halobenzimidazoles
Scientific Research Applications
ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The thioether linkage and phenoxy group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Benzodiazole vs. Benzimidazole: The target compound’s benzodiazole core differs from benzimidazole derivatives (e.g., 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole in ). Benzimidazoles contain one nitrogen atom in the six-membered ring, whereas benzodiazoles have two.
Benzoxazole Derivatives :
Compounds like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide () replace the benzodiazole’s nitrogen with an oxygen atom. Benzoxazoles generally exhibit reduced basicity compared to benzodiazoles, which may lower their affinity for cationic binding pockets in enzymes or receptors .
Substituent Modifications
- Phenoxyethyl vs. Imidazole-Ethyl Sulfanyl Groups: The target compound’s 2-methylphenoxyethyl sulfanyl group contrasts with the imidazole-ethyl sulfanyl group in ’s derivative 51. The imidazole moiety introduces a polar, aromatic heterocycle that enhances hydrogen-bonding interactions, correlating with the reported nanomolar trichomonacidal activity (IC50: 0.0698 µM). In contrast, the phenoxyethyl group offers lipophilicity, which may improve membrane permeability but reduce solubility .
- Positional Isomerism in Phenoxy Substituents: The compound 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole () differs only in the methyl group’s position (meta vs. ortho on the phenoxy ring).
- Ester Group Variations: The ethyl acetate ester in the target compound is structurally analogous to the ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate in . Ester groups are often metabolized to carboxylic acids in vivo, acting as prodrugs. The dimethoxyphenyl-pyrrolidinone substituent in ’s compound introduces additional hydrogen-bond acceptors, which could enhance binding to kinases or GPCRs .
Pharmacological Activity Trends
- Antiparasitic Activity: Benzimidazole derivatives with sulfanyl-imidazole substituents (e.g., ) show superior trichomonacidal activity (IC50 < 0.1 µM) compared to metronidazole (MTZ), a first-line treatment. The target compound’s phenoxyethyl group may trade potency for improved pharmacokinetic properties, though this remains speculative without direct data .
Synthetic Accessibility : Solvent-free reductive amination () and hydrazide intermediate strategies () are common in synthesizing sulfanyl-linked heterocycles. The target compound’s synthesis likely follows similar pathways, but its yield and purity are undocumented in the provided evidence .
Biological Activity
Ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate, with the chemical formula and a molecular weight of 284.38 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects and potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | 2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzodiazole |
| PubChem CID | 1713996 |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a benzodiazole moiety often exhibit significant biological activities, including:
In Vitro Studies
A study conducted on various cell lines demonstrated that this compound exhibited cytotoxic effects at higher concentrations. The IC50 values varied depending on the cell type, indicating selective toxicity which could be beneficial for targeting cancer cells while sparing normal cells.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in vivo. Observations indicated:
- Anti-inflammatory Effects : In models of induced inflammation, administration of the compound resulted in reduced edema and inflammatory markers.
- Analgesic Activity : Behavioral assays suggested that the compound could reduce pain responses in animal models, similar to known analgesics.
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed moderate inhibitory activity with minimum inhibitory concentration (MIC) values indicating potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
